(4-Methyl-2-nitrophenoxy)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKCXXVJHRDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-methyl-2-nitrophenoxy)acetic acid chemical structure and formula
Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(4-Methyl-2-nitrophenoxy)acetic Acid
Executive Summary
2-(4-Methyl-2-nitrophenoxy)acetic acid (CAS: 10453-66-4) is a critical aromatic ether intermediate used primarily in the synthesis of bicyclic heterocycles and agrochemical effectors. Structurally characterized by a para-cresol core functionalized with an ortho-nitro group and an acetic acid ether tail, this molecule serves as a "masked" precursor to 1,4-benzoxazin-3-ones upon reductive cyclization. This guide outlines its physicochemical profile, a validated synthesis protocol via Williamson etherification, and its downstream utility in heterocyclic scaffold construction.
Part 1: Structural Anatomy & Physicochemical Profile
The molecule acts as a bifunctional building block: the carboxylic acid tail provides solubility and conjugation potential, while the nitro group serves as a latent nucleophile (upon reduction) for intramolecular cyclization.
Table 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(4-Methyl-2-nitrophenoxy)acetic acid |
| Molecular Formula | |
| Molecular Weight | 211.17 g/mol |
| CAS Number | 10453-66-4 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in cold water. |
| pKa (Acid) | ~3.1 (Predicted due to electron-withdrawing nitro group) |
| H-Bond Donors/Acceptors | 1 Donor (COOH) / 5 Acceptors (NO2, Ether, COOH) |
Structural Visualization (SMILES)
CC1=CC(=C(C=C1)[O-])OCC(=O)O
Part 2: Synthetic Pathways (The "How")
The most robust route to 2-(4-methyl-2-nitrophenoxy)acetic acid is the Williamson Ether Synthesis . This involves the
Mechanism of Action
The reaction proceeds through the deprotonation of 4-methyl-2-nitrophenol. The resulting phenoxide ion, stabilized by the nitro group, attacks the
Figure 1: Mechanistic flow of the Williamson ether synthesis for the target molecule.
Experimental Protocol: Validated Workflow
Reagents:
-
4-Methyl-2-nitrophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Water (Solvent)
-
Hydrochloric Acid (HCl, 6M) for workup.
Step-by-Step Methodology:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-nitrophenol (e.g., 15.3 g, 100 mmol) in water (100 mL) containing NaOH (10.0 g, 250 mmol). The solution will turn deep yellow/orange due to phenoxide formation.
-
Why: Using excess base ensures both the phenol and the chloroacetic acid are deprotonated, preventing the acid from quenching the phenoxide.
-
-
Addition: Slowly add Chloroacetic acid (11.3 g, 120 mmol) to the stirring solution.
-
Safety Note: Chloroacetic acid is corrosive and toxic. Handle in a fume hood.
-
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.
-
Precipitation (Critical Step): Cool the reaction mixture to room temperature. Slowly acidify with 6M HCl until pH < 2.
-
Observation: The product will precipitate as a solid. The low pH ensures the carboxylic acid is protonated (insoluble in water) rather than the carboxylate salt (soluble).
-
-
Purification: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) to remove inorganic salts (NaCl). Recrystallize from Ethanol/Water (1:1) if high purity is required.[1]
Part 3: Spectroscopic Identification (The "Validation")
To ensure scientific integrity, the synthesized compound must be validated against expected spectral data.
Proton NMR ( -NMR) Expectations (DMSO- )
-
12.5-13.0 ppm (s, 1H): Carboxylic acid proton (
). Broad singlet, exchangeable with . -
7.65 ppm (d,
Hz, 1H): Aromatic proton at C3 (ortho to nitro). The nitro group deshields this proton significantly. -
7.40 ppm (dd,
Hz, 1H): Aromatic proton at C5. -
7.10 ppm (d,
Hz, 1H): Aromatic proton at C6 (ortho to ether oxygen). Shielded by the electron-donating alkoxy group. -
4.85 ppm (s, 2H): Methylene protons (
). -
2.30 ppm (s, 3H): Methyl group (
).
Infrared Spectroscopy (FT-IR)
-
2500–3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1720–1740 cm⁻¹: Strong C=O stretch (Carboxylic acid carbonyl).
-
1530 cm⁻¹ & 1350 cm⁻¹: N-O stretches (Asymmetric and Symmetric Nitro group vibrations).
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Part 4: Functional Applications
The primary utility of 2-(4-methyl-2-nitrophenoxy)acetic acid lies in its role as a precursor for 6-methyl-2H-1,4-benzoxazin-3(4H)-one . This transformation is a classic example of "reductive cyclization."
Reductive Cyclization Pathway
Upon reduction of the nitro group to an amine (using
Figure 2: Reductive cyclization pathway yielding the benzoxazinone scaffold.
Relevance: Benzoxazinones are pharmacophores found in anticoagulants, antifungal agents, and hydroxamic acid derivatives used as HDAC inhibitors [1].
References
-
PubChem. (2025).[2] Compound Summary: 2-(4-methyl-2-nitrophenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Rea, A. (2004).[3] Synthesis of Benzoxazinone Derivatives: A New Route. National Institutes of Health (PMC). [Link]
-
Organic Syntheses. (1941). Phenoxyacetic Acid Synthesis Protocols. Coll. Vol. 1, p. 436. [Link]
Sources
An In-depth Technical Guide to 4-Methyl-2-nitrophenoxyacetic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-methyl-2-nitrophenoxyacetic acid, a valuable building block in medicinal chemistry. As a senior application scientist, the following sections will delve into its core physicochemical properties, plausible synthetic routes with mechanistic insights, and its emerging significance in the development of novel therapeutics, particularly in oncology.
Core Physicochemical Properties
4-Methyl-2-nitrophenoxyacetic acid, with the chemical formula C₉H₉NO₄, is a substituted phenoxyacetic acid derivative. Its molecular structure, featuring a methyl group and a nitro group on the phenyl ring, imparts specific reactivity and physical characteristics that are pivotal for its role as a chemical intermediate.
A summary of its key quantitative data is presented below. It is important to note that while the molecular weight is calculated from its confirmed molecular formula, the density is an estimated value based on structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [2], [3] |
| Density (estimated) | ~1.4 g/cm³ | Based on (2-Nitrophenyl)acetic acid[4] |
| CAS Number | 1735-91-7 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted phenylacetic and phenoxyacetic acids is a cornerstone of many pharmaceutical development programs. For 4-methyl-2-nitrophenoxyacetic acid, a common and effective synthetic strategy involves the Williamson ether synthesis. This method is predicated on the reaction between a phenoxide and an organohalide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis of 4-methyl-2-nitrophenoxyacetic acid can be logically approached from 4-methyl-2-nitrophenol and a haloacetic acid ester, followed by hydrolysis.
Caption: Proposed synthetic workflow for 4-methyl-2-nitrophenoxyacetic acid.
Experimental Protocol:
-
Phenoxide Formation: 4-Methyl-2-nitrophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. The base deprotonates the hydroxyl group of the phenol, forming the more nucleophilic phenoxide ion. The choice of a relatively weak base like K₂CO₃ is strategic to avoid unwanted side reactions.
-
Nucleophilic Substitution: Ethyl bromoacetate is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate and displacing the bromide ion in an Sₙ2 reaction. This step forms the intermediate, ethyl 4-methyl-2-nitrophenoxyacetate.
-
Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, refluxing with an aqueous solution of a strong acid like hydrochloric acid (HCl) or a base like sodium hydroxide (NaOH) will cleave the ester bond.
-
Acidification and Isolation: If basic hydrolysis is used, the reaction mixture is subsequently acidified to protonate the carboxylate salt, leading to the precipitation of the final product, 4-methyl-2-nitrophenoxyacetic acid. The solid product can then be isolated by filtration and purified by recrystallization.
Significance in Drug Development and Oncology Research
Aromatic nitro compounds are versatile building blocks in the synthesis of pharmaceutically active molecules. The nitro group can serve as a key pharmacophore or as a precursor to an amino group, which can then be further functionalized.
Role as a Scaffold for Bioactive Molecules
Phenoxyacetic acid and its derivatives have been explored for a wide range of biological activities. The incorporation of a nitro group, as seen in 4-methyl-2-nitrophenoxyacetic acid, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Application in the Synthesis of Anti-Cancer Agents
The development of novel anti-cancer therapies is a primary focus of modern drug discovery. Substituted nitrophenyl derivatives have emerged as important intermediates in the synthesis of compounds targeting various aspects of cancer pathology.
-
Angiogenesis Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research has demonstrated that 4-nitrophenylacetic acid can be a starting material for the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds investigated for their anti-angiogenic properties.[5] This highlights the potential of using 4-methyl-2-nitrophenoxyacetic acid as a scaffold to develop new angiogenesis inhibitors.
-
Cytotoxic Agents: The core structure of 4-methyl-2-nitrophenoxyacetic acid can be incorporated into more complex molecules with direct cytotoxic effects on cancer cells. For example, a novel 4-thiazolidinone derivative containing a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment has been identified as a potential anti-breast cancer agent.[6] This demonstrates the utility of the nitrophenyl moiety in designing molecules that can induce apoptosis in cancer cells. Furthermore, phenoxyacetamide derivatives have shown promise as cytotoxic agents against liver cancer cell lines.[7]
The following diagram illustrates the logical flow from a chemical building block to a potential therapeutic application.
Caption: From chemical intermediate to potential therapeutic application.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-methyl-2-nitrophenoxyacetic acid and its derivatives. Based on safety data for structurally related compounds such as 4-nitrophenylacetic acid and 2-nitrophenylacetic acid, the following hazards should be considered:
-
Irritation: This compound is likely to be an irritant to the skin and eyes.[8][9]
-
Harmful if Swallowed or Inhaled: Care should be taken to avoid ingestion and inhalation of the powder.[8][9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[8]
Conclusion
4-Methyl-2-nitrophenoxyacetic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive starting material for the creation of more complex molecules. The presence of the nitro and methyl groups on the phenoxyacetic acid scaffold provides opportunities for a wide range of chemical modifications, enabling the exploration of diverse biological activities. Its demonstrated utility in the synthesis of potential anti-cancer agents, particularly angiogenesis inhibitors and cytotoxic compounds, underscores its importance for researchers and scientists working at the forefront of oncology research. As the demand for novel therapeutics continues to grow, the strategic use of such well-characterized building blocks will remain a critical component of successful drug development programs.
References
-
PubChem. (n.d.). Ethyl 2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Avocado Research Chemicals Ltd. (2025, September 5). SAFETY DATA SHEET: 4-Nitrophenylacetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl nitroacetate. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Organic Syntheses. (1922). p-NITROPHENYLACETIC ACID. Org. Synth., 2, 59. DOI: 10.15227/orgsyn.002.0059. Retrieved from [Link]
-
EPA. (2025, October 15). methyl 2-(2,4-dinitrophenyl)acetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Macsen Labs. (2025, November 17). 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Peters, G. J., Govaerts, A. S., & Hendriks, H. R. (2018). The role of pharmacology in anticancer drug development. ADMET and DMPK, 6(1), 1-11. DOI: 10.5599/admet.6.1.496. Retrieved from [Link]
-
Buzun, K., Gornowicz, A., Lesyk, R., Kryshchyshyn-Dylevych, A., Gzella, A., Czarnomysy, R., ... & Bielawska, A. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091. DOI: 10.3390/ijms23084091. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Development in Cancer Epigenetics. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Massarani, S. M., Al-Tamimi, A. M., El-Sayed, R., ... & Al-Salahi, R. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. DOI: 10.3390/molecules28217306. Retrieved from [Link]
-
Sestito, S., & Gaglione, S. (Eds.). (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. MDPI. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of bis-(4-Nitrophenyl)acetic acid, methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. (4-Methyl-2-nitrophenyl)acetic acid AldrichCPR 1735-91-7 [sigmaaldrich.com]
- 2. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-nitrobenzoate [webbook.nist.gov]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 6. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Reductive Cyclization of (4-Methyl-2-nitrophenoxy)acetic acid to Lactam Intermediates
Abstract & Scope
This application note details the protocol for the conversion of (4-Methyl-2-nitrophenoxy)acetic acid (and its ester derivatives) into 6-Methyl-2H-1,4-benzoxazin-3(4H)-one . This transformation represents a critical entry point into the 1,4-benzoxazin-3-one scaffold, a privileged structure in medicinal chemistry found in anticoagulants, antihypertensives, and bioactive natural products (e.g., hydroxamic acids, Blebbistatin derivatives).
We present two validated methodologies:
-
Iron/Acetic Acid (Fe/AcOH) Reduction: The robust, cost-effective "workhorse" method suitable for gram-to-kilogram scale.
-
Catalytic Hydrogenation (H₂/Pd-C): A cleaner, atom-efficient method preferred for late-stage functionalization or high-throughput screening (HTS) libraries.
Mechanistic Insight
The transformation proceeds via a cascade reductive cyclization . The reduction of the nitro group does not merely produce an aniline; the proximity of the pendant carboxylate/ester group facilitates an immediate intramolecular condensation to form the lactam ring.
Pathway Analysis[1][2]
-
Reduction: The nitro group (-NO₂) is reduced stepwise to the nitroso (-NO), hydroxylamine (-NHOH), and finally the amine (-NH₂).
-
Cyclization: The nucleophilic amine attacks the carbonyl carbon of the acetic acid side chain.
-
Dehydration: Loss of water (or alcohol in the case of esters) drives the equilibrium toward the stable 6-membered lactam.
Note on Intermediates: Under mild reducing conditions (e.g., Zn/NH₄Cl), the reaction may stall at the N-hydroxy lactam (hydroxamic acid cyclic derivative). Stronger reducing conditions (Fe/AcOH or H₂/Pd) are required to ensure full deoxygenation to the lactam.
Figure 1: Stepwise mechanistic pathway from nitroarene to benzoxazinone lactam.
Experimental Protocols
Method A: Iron-Mediated Reductive Cyclization (Fe/AcOH)
Best for: Scale-up (>10g), impure starting materials, and labs without high-pressure hydrogenation equipment. Mechanism: Single Electron Transfer (SET) reduction.
Reagents:
-
Substrate: (4-Methyl-2-nitrophenoxy)acetic acid (1.0 equiv)
-
Reductant: Iron powder (325 mesh, reduced) (5.0 - 8.0 equiv)
-
Solvent/Proton Source: Glacial Acetic Acid (AcOH) (Volume: 10 mL per gram of substrate)
-
Optional Co-solvent: Ethanol (if solubility is poor at RT)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping), a reflux condenser, and a thermometer.
-
Dissolution: Charge the flask with the nitro substrate and glacial acetic acid. Heat gently to 50°C to ensure full dissolution.
-
Addition: Add Iron powder portion-wise over 30 minutes.
-
Critical: The reaction is exothermic. Monitor temperature and maintain between 70–90°C. Do not dump all iron at once to prevent thermal runaway.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 2–4 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent blue/white spot (amine/lactam).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove most acetic acid.
-
Neutralization: Dilute the residue with Ethyl Acetate and wash carefully with Saturated NaHCO₃ solution until pH ~7. (Caution: CO₂ evolution).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Toluene is typically sufficient.
Method B: Catalytic Hydrogenation (Pd/C)
Best for: Clean synthesis, late-stage functionalization, avoiding metal waste. Mechanism: Heterogeneous Catalysis.
Reagents:
-
Substrate: (4-Methyl-2-nitrophenoxy)acetic acid (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30–50 psi)
Protocol:
-
Safety Check: Purge reaction vessel with Nitrogen (N₂) to remove oxygen. Palladium catalysts can ignite methanol vapors in the presence of air.
-
Loading: Add substrate and solvent to the vessel. Add Pd/C catalyst carefully (preferably as a slurry in water/toluene to avoid sparks).
-
Hydrogenation:
-
Atmospheric Pressure: Evacuate the flask and backfill with H₂ (balloon) three times. Stir vigorously at Room Temperature (RT) for 6–12 hours.
-
Parr Shaker: Pressurize to 40 psi H₂. Shake at RT for 2–4 hours.
-
-
Cyclization:
-
Often, the reduction to the amine occurs at RT, but cyclization requires heat. If TLC shows the open-chain amine (ninhydrin positive), heat the solution to reflux for 2 hours after filtering off the catalyst (to prevent dehydrogenation or side reactions). Alternatively, add a catalytic amount of AcOH to the hydrogenation mixture to accelerate in-situ cyclization.
-
-
Workup:
-
Filter the reaction mixture through Celite (under N₂ atmosphere) to remove Pd/C.
-
Concentrate the filtrate.
-
The product often precipitates as a white solid upon concentration.
-
Comparison of Methods
| Feature | Method A: Fe/AcOH | Method B: H₂/Pd-C |
| Yield | High (85–95%) | High (90–98%) |
| Cost | Low (Iron is cheap) | Moderate (Pd is expensive) |
| Scalability | Excellent (Kilogram scale) | Good (Requires safety controls) |
| Reaction Time | 2–4 Hours | 4–12 Hours |
| Workup | Messy (Iron sludge filtration) | Clean (Simple filtration) |
| Functional Group Tolerance | Tolerates Halogens (Cl, Br) | May dehalogenate (esp. I, Br) |
| Green Chemistry | Poor (Acid waste, metal waste) | Excellent (Atom economy) |
Characterization Guide
Successful synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one should be validated using the following markers:
-
Physical State: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.6 ppm (s, 1H): Broad singlet for the Lactam NH . (Disappears on D₂O shake).
-
δ 6.8 – 6.7 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).
-
δ 4.55 ppm (s, 2H): Singlet for the -O-CH₂-CO- methylene group. This is a diagnostic shift; the open chain acid would be slightly different.
-
δ 2.25 ppm (s, 3H): Singlet for the Aryl-CH₃ .
-
-
IR Spectroscopy:
-
~1680–1690 cm⁻¹: Strong Carbonyl (C=O) stretch (Amide I band).
-
~3100–3200 cm⁻¹: Broad NH stretch.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Incomplete Cyclization | Reaction temperature too low. | Reflux in Toluene or Xylene with a Dean-Stark trap to remove water. |
| Hydroxylamine Impurity | Incomplete reduction. | Increase equivalents of reductant (Fe) or reaction time. |
| Low Yield (Fe Method) | Product trapped in Iron sludge. | Boil the Celite/Iron filter cake with Ethanol or Acetone to extract trapped product. |
| Dehalogenation (Pd Method) | Pd/C is too active. | Use Fe/AcOH or PtO₂ (Adams catalyst) instead of Pd/C if Halogens are present. |
References
- Bechamp Reduction Context: Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186.
-
Fe/AcOH Cyclization Protocol: Basavaiah, D., et al. (2011). "Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent."[1] Synlett, 2011(04), 587-588.[1] Link
-
Benzoxazinone Synthesis: Blaise, E. (2016). "Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives." Journal of Environmental Science and Health, Part B, 51(7), 438-446. Link
-
Photoredox Alternatives: Stephenson, C. R. J., et al. (2014). "Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis." Journal of Organic Chemistry, 79(23), 11644–11655. Link
- General Lactam Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
Sources
Troubleshooting & Optimization
Purification methods for (4-Methyl-2-nitrophenoxy)acetic acid crude product
Technical Support Center: Purification of (4-Methyl-2-nitrophenoxy)acetic acid
Status: Online Agent: Senior Application Scientist Subject: Troubleshooting Crude Product Purity (CAS: 10453-67-5 analogs)
Part 1: The Triage (Initial Assessment)
Before proceeding with bulk purification, compare your crude material against these common impurity profiles. This determines which protocol you should prioritize.
| Observation | Likely Impurity | Recommended Protocol |
| Sticky / Oily Solid | Unreacted 4-methyl-2-nitrophenol (Starting Material) or solvent entrapment. | Protocol A (Bicarbonate Shift) |
| Deep Brown/Orange Color | Oxidation byproducts (azo/azoxy coupling) or nitrophenol contamination. | Protocol A + Activated Carbon |
| Low Melting Point (<110°C) | Wet cake (solvent/water) or inorganic salts (NaCl/KCl). | Protocol B (Recrystallization) |
| Insoluble White Residue | Inorganic salts trapped in the crystal lattice. | Water Wash / Hot Filtration |
Part 2: Protocol A - The "Bicarbonate Shift" (Acid-Base Extraction)[1]
The Scientific Logic:
This method exploits the
-
Target Product: (4-Methyl-2-nitrophenoxy)acetic acid (
). -
Primary Impurity: 4-Methyl-2-nitrophenol (
).
Critical Insight: Do NOT use Sodium Hydroxide (NaOH) for the initial extraction. NaOH is a strong base that will deprotonate both the carboxylic acid and the phenolic impurity, pulling both into the aqueous phase. Instead, we use Sodium Bicarbonate (NaHCO₃) , a weaker base (
Workflow Diagram
Figure 1: The Bicarbonate Shift strategy selectively isolates the carboxylic acid product while rejecting phenolic impurities.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude product in Ethyl Acetate (approx. 10 mL per gram of crude). If insoluble solids remain (salts), filter them off now.[1]
-
Extraction: Transfer to a separatory funnel. Add saturated Sodium Bicarbonate (NaHCO₃) solution (1:1 volume ratio). Shake vigorously and vent CO₂.
-
Separation: Allow layers to separate.
-
Top Layer (Organic): Contains the yellow/orange unreacted nitrophenol. Discard (or save for recovery).
-
Bottom Layer (Aqueous): Contains your product as the sodium carboxylate salt. Keep this.
-
-
Acidification: Transfer the aqueous layer to a beaker. Slowly add HCl (2N or 6N) while stirring until pH reaches ~1-2.
-
Checkpoint: The solution should turn cloudy as the free acid precipitates.
-
-
Isolation: Filter the solid, wash with cold water (to remove trapped NaCl), and dry.
Part 3: Protocol B - Recrystallization (Polishing)[1]
If Protocol A yields a product with correct color but slightly broad melting point, recrystallization is required to remove trace isomers or trapped solvent.
Solvent Selection Guide:
-
Primary Choice: Ethanol/Water (95:5 or 90:10).
-
Alternative: Acetic Acid/Water (for stubborn solubility).
Self-Validating Solubility Test
Before committing the bulk batch, run this test in a 20mL vial:
-
Add 100 mg of product.
-
Add 0.5 mL Ethanol. Heat to boiling.
-
If dissolves instantly: Too soluble. Add water dropwise until turbid, then reheat.
-
If insoluble: Add Ethanol in 0.2 mL increments until dissolved at boiling.
-
-
Cool to room temperature.
-
Success: Crystals form within 10-20 minutes.
-
Failure:[1] Oils out (try adding a seed crystal or scratching glass).
-
Recrystallization Workflow
Figure 2: The "Cloud Point" method ensures maximum recovery yield.
Part 4: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. Why?
-
Cause: This is common with phenoxyacetic acid derivatives if the cooling is too rapid or the solvent contains too much water initially.
-
Fix: Reheat to dissolve the oil. Add a small amount of the "good" solvent (Ethanol). Allow the solution to cool very slowly (wrap the flask in a towel/foil to insulate). Scratch the inner wall of the flask with a glass rod to induce nucleation.
Q2: The product retains a yellow tint even after recrystallization.
-
Cause: Trace nitro-compounds are highly chromophoric.
-
Fix: Perform a Charcoal Treatment . Dissolve the product in boiling ethanol. Add Activated Carbon (5-10 wt%). Stir for 5 minutes (do not boil vigorously with carbon). Filter hot through Celite/diatomaceous earth. Then proceed with crystallization.[1][2][3]
Q3: Can I use Toluene for recrystallization?
-
Analysis: Phenoxyacetic acids are often sparingly soluble in cold toluene and soluble in hot.
-
Verdict: Yes, Toluene is an excellent non-polar alternative if Ethanol/Water fails. It is particularly good at leaving polar tars behind. However, it is harder to remove (higher boiling point) than ethanol.
Q4: What is the expected yield?
-
Standard: The Williamson ether synthesis typically yields 60-80%.
-
Purification Loss: Expect to lose 10-15% mass during the Acid-Base shift and another 10% during recrystallization. Final recovery of ~50-60% from crude is acceptable for high purity (>98%).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis and Recrystallization techniques).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of nitrophenols vs carboxylic acids).
-
Rees, C. W., et al. (1996). Comprehensive Organic Functional Group Transformations. Elsevier.[4] (Validation of phenoxyacetic acid stability and isolation).
Sources
Technical Support Center: Optimizing Reaction Temperature for Phenoxyacetic Acid Alkylation
Welcome to the technical support center for the alkylation of phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Phenoxyacetic acid and its derivatives are crucial building blocks in pharmaceuticals, herbicides, and other fine chemicals.[1][2] Achieving optimal reaction outcomes, particularly high yield and selectivity, hinges on precise control of reaction parameters, with temperature being one of the most critical.
This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during the alkylation of phenoxyacetic acid. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the alkylation of phenoxyacetic acid?
Temperature is a critical parameter that directly influences the reaction rate, selectivity (O-alkylation vs. C-alkylation), and the potential for side reactions.[3] In general, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to undesirable outcomes.
-
Reaction Rate: Higher temperatures provide the necessary activation energy for the reaction to proceed faster.[4]
-
Selectivity: The temperature can influence whether the alkyl group attaches to the oxygen of the carboxyl group (O-alkylation) or the aromatic ring (C-alkylation).[5][6] Generally, O-alkylation is kinetically favored, while C-alkylation can become more prevalent at higher temperatures.[7][8]
-
Side Reactions: Elevated temperatures can promote side reactions such as decomposition of reactants or products, and polyalkylation, where more than one alkyl group is added.[6][9]
Q2: I am observing a low yield of my desired O-alkylated product. Could the reaction temperature be the cause?
A low yield of the O-alkylated product can indeed be related to a suboptimal reaction temperature. Consider the following possibilities:
-
Temperature is too low: The reaction may be proceeding too slowly, resulting in incomplete conversion of the starting material within the given reaction time. A modest increase in temperature could improve the reaction rate and yield.[3]
-
Temperature is too high: Excessively high temperatures can favor the thermodynamically more stable, but often undesired, C-alkylated products.[7][9] It can also lead to decomposition of the desired product or starting materials, thereby reducing the overall yield.[10]
To troubleshoot, it is advisable to conduct a temperature screening experiment to identify the optimal range for your specific substrate and alkylating agent.
Q3: My reaction is producing a significant amount of C-alkylated byproducts. How can I adjust the temperature to improve selectivity for O-alkylation?
The formation of C-alkylated byproducts is a common challenge. Since O-alkylation is generally the kinetically favored pathway, running the reaction at a lower temperature can often enhance selectivity for the desired O-alkylated product.
Consider implementing a strategy of kinetic control by using a strong base at a low temperature. This approach rapidly generates the phenoxide ion, which can then react with the alkylating agent before thermodynamic equilibration to the C-alkylated product can occur.[9]
Q4: What are the typical temperature ranges for phenoxyacetic acid alkylation?
The optimal temperature range can vary significantly depending on several factors, including:
-
The nature of the alkylating agent: More reactive alkylating agents may require lower temperatures, while less reactive ones might need higher temperatures to achieve a reasonable reaction rate.
-
The solvent used: The boiling point of the solvent will naturally cap the maximum reaction temperature at atmospheric pressure.
-
The presence of a catalyst: Catalysts, such as phase-transfer catalysts, can often lower the required reaction temperature by facilitating the reaction between reactants in different phases.[5][11]
For many standard alkylations of phenoxyacetic acid derivatives, temperatures can range from room temperature (approx. 25°C) up to reflux conditions in solvents like acetone or tetrahydrofuran (THF).[12][13][14] Some processes may even require temperatures as high as 150°C or more, particularly in the absence of a solvent (melt-phase reaction).[15][16][17]
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Low or No Reaction | The reaction temperature is too low, providing insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or HPLC to observe any changes. |
| Formation of Multiple Products (Poor Selectivity) | The reaction temperature is too high, promoting side reactions and/or C-alkylation. | Lower the reaction temperature. If using reflux conditions, consider switching to a lower-boiling solvent. |
| Product Decomposition (Observed as charring or darkening of the reaction mixture) | The reaction temperature is excessively high, causing thermal degradation of the starting materials or products. | Immediately reduce the temperature. It may be necessary to purify the starting materials and re-run the reaction at a significantly lower temperature. |
| Inconsistent Results Between Batches | Poor temperature control, leading to variations in the reaction profile. | Ensure accurate and consistent temperature monitoring and control. Use a reliable heating mantle with a thermocouple or a temperature-controlled oil bath. |
Experimental Protocol: Optimizing Reaction Temperature
This protocol provides a systematic approach to determining the optimal reaction temperature for the O-alkylation of phenoxyacetic acid with a generic alkyl halide.
Materials:
-
Phenoxyacetic acid
-
Alkyl halide (e.g., ethyl bromide)
-
Base (e.g., potassium carbonate)[14]
-
Solvent (e.g., acetone)[14]
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system (e.g., temperature-controlled oil bath)
-
Stirring apparatus
-
TLC or HPLC for reaction monitoring
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions in separate flasks. Each flask should contain phenoxyacetic acid, the base, and the solvent.
-
Equilibrate Temperature: Place each flask in a temperature-controlled bath and allow the contents to equilibrate to the desired setpoint. A suggested starting range could be 30°C, 40°C, 50°C, and 60°C.
-
Initiate the Reaction: Once the temperature is stable, add the alkyl halide to each flask simultaneously (if possible) to start the reactions.
-
Monitor Reaction Progress: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and analyze it by TLC or HPLC to monitor the consumption of starting material and the formation of the product.
-
Determine Optimal Temperature: The optimal temperature will be the one that provides the best balance of reaction rate and selectivity, leading to the highest yield of the desired O-alkylated product in a reasonable timeframe with minimal byproduct formation.
Data Presentation:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of O-alkylated Product (%) | Yield of C-alkylated Byproduct (%) |
| 30 | 4 | 45 | 40 | <1 |
| 40 | 4 | 75 | 70 | 2 |
| 50 | 4 | 95 | 88 | 5 |
| 60 | 4 | >99 | 85 | 10 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Visualizing the Process
Reaction Mechanism and Temperature Influence
The following diagram illustrates the competing O- and C-alkylation pathways. Lower temperatures generally favor the kinetically controlled O-alkylation product.
Caption: Competing O- vs. C-alkylation pathways.
Experimental Workflow for Temperature Optimization
This workflow diagram outlines the systematic approach to optimizing the reaction temperature.
Caption: Workflow for reaction temperature optimization.
References
- U.S.
- U.S. Patent 4,453,004A, "Process for the alkylation of phenolic compounds," issued June 5, 1984.
-
Bhan, M., & Singh, P. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). [Link]
-
PubChem. (n.d.). Phenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). China Petroleum & Chemical Corp.[Link]
-
ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Wikipedia. (2023, November 29). Phase-transfer catalyst. [Link]
-
Yadav, G. D., & Kadam, A. A. (2014). Process Intensification Using Phase Transfer Catalysts. Research Publish Journals, 2(3), 1-6. [Link]
-
Sobrinho, E. V., Cardoso, D., & Souza-Aguiar, E. F. (1997). Thermodynamic analysis of phenol acylation with acetic acid. Brazilian Journal of Chemical Engineering, 14(4). [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]
- U.S.
-
ResearchGate. (n.d.). Synthesis of phenoxyacetic acid derivatives. Conditions and reagents:. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]
- Chinese Patent CN103058855A, "Method for synthesizing phenoxyacetic acid deriv
-
Wu, S., et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Foods, 11(11), 1649. [Link]
-
Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?. [Link]
-
Mo, Y., et al. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3434-3442. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 4. researchpublish.com [researchpublish.com]
- 5. researchgate.net [researchgate.net]
- 6. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
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- 13. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of (4-Methyl-2-nitrophenoxy)acetic acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of small organic molecules is a foundational pillar of success. For compounds like (4-Methyl-2-nitrophenoxy)acetic acid, a molecule with potential applications stemming from its phenoxyacetic acid scaffold, a precise understanding of its atomic connectivity and chemical environment is non-negotiable. This guide provides an in-depth analysis of one of the most powerful and accessible techniques for this purpose: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.[1][2]
We will dissect the 1H NMR spectrum of (4-Methyl-2-nitrophenoxy)acetic acid, explaining the causality behind experimental choices and data interpretation. Furthermore, this guide will objectively compare the utility of 1H NMR with other common analytical techniques, providing a comprehensive framework for researchers and scientists to select the most effective methods for their structural characterization workflows.
The Primacy of 1H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that exploits the magnetic properties of atomic nuclei.[2] It provides unparalleled detail about a molecule's structure, dynamics, and environment.[3][4] For organic chemists, 1H NMR is often the first and most informative experiment performed on a new compound. The spectrum reveals three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis, which indicates the electronic environment of the protons.[5][6]
-
Integration: The area under a signal, which is proportional to the number of protons generating that signal.[6][7]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.[6]
This combination of data allows for the piecing together of a molecule's hydrogen framework, much like solving a structural puzzle.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. A flawed protocol will yield ambiguous or misleading data, compromising the entire structural analysis.
Sample Preparation: A Self-Validating System
A robust sample preparation protocol is the first line of defense in ensuring data integrity.
Step-by-Step Protocol:
-
Mass Determination: Accurately weigh approximately 5-10 mg of (4-Methyl-2-nitrophenoxy)acetic acid. While modern spectrometers are highly sensitive, this concentration range is optimal for obtaining a high signal-to-noise ratio without introducing viscosity issues that can broaden spectral lines.[8]
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. For (4-Methyl-2-nitrophenoxy)acetic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice. Its high polarity readily dissolves the carboxylic acid, and importantly, its exchangeable proton signal does not overlap with the analyte's signals. Chloroform-d (CDCl3) is another option, though the acidic proton may exchange or be very broad.[8][9][10] The deuterated solvent is crucial as its deuterium (2H) signal is used by the spectrometer to stabilize the magnetic field (the "lock").[10]
-
Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reliable reference point for the chemical shifts of all other signals.[5][11]
-
Dissolution & Filtration: Ensure the sample is fully dissolved, using gentle vortexing if necessary. To remove any particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[9]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Data Acquisition: Optimizing Spectrometer Parameters
The choice of acquisition parameters dictates the quality and quantitative reliability of the final spectrum.[12][13]
Key Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectral Width (SW) | 16 ppm | This range (e.g., -2 to 14 ppm) is sufficient to encompass all expected proton signals in most organic molecules, including the downfield carboxylic acid proton.[13][14] |
| Acquisition Time (AT) | ~3.0 seconds | This duration allows for the detection of the free induction decay (FID) signal until it has mostly decayed into the noise, ensuring good digital resolution without acquiring excessive noise.[12][14] |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | This is the wait time between pulses. A delay of at least 5 times the longest T1 relaxation time of the protons of interest is necessary for fully quantitative data. For a standard qualitative spectrum, 2 seconds is often sufficient.[15] |
| Number of Scans (NS) | 8 to 16 | Signal averaging multiple scans increases the signal-to-noise ratio (S/N), which scales with the square root of the number of scans. For a moderately concentrated sample, 8-16 scans provide excellent S/N.[12] |
| Pulse Angle | 30° or 90° | A 90° pulse maximizes the signal for a single scan. If multiple scans are used with a short relaxation delay, a smaller flip angle (e.g., 30°) is often used to allow protons to relax more completely between pulses.[14] |
Experimental Workflow Diagram
Caption: Workflow for 1H NMR analysis.
Deconstructing the Spectrum of (4-Methyl-2-nitrophenoxy)acetic acid
Based on the molecular structure, we can predict the features of its 1H NMR spectrum. The electron-withdrawing nitro group (-NO2) will deshield nearby protons (shift them downfield to a higher ppm), while the electron-donating methyl (-CH3) and ether (-O-) groups will shield them (shift them upfield to a lower ppm).
Structure and Proton Assignments
Caption: Structure of (4-Methyl-2-nitrophenoxy)acetic acid.
Predicted 1H NMR Data (in DMSO-d6)
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H_a | ~13.1 | 1H | Broad Singlet | - | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| H_e | ~7.9 | 1H | Doublet | J ≈ 2-3 Hz | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is split only by meta-coupling to H_g. |
| H_f | ~7.3 | 1H | Doublet of Doublets | J ≈ 8-9 Hz, 2-3 Hz | This proton is ortho to the methyl group and meta to the nitro group. It is split by both ortho-coupling to H_g and meta-coupling to H_e. |
| H_g | ~7.1 | 1H | Doublet | J ≈ 8-9 Hz | This proton is ortho to the ether linkage. It is split only by ortho-coupling to H_f. |
| H_d | ~5.0 | 2H | Singlet | - | The methylene protons are adjacent to two deshielding groups (the ether oxygen and the carbonyl group), shifting them significantly downfield. They have no adjacent protons, so they appear as a singlet. |
| H_b | ~2.3 | 3H | Singlet | - | The methyl group protons are attached to the aromatic ring and are relatively shielded. They have no adjacent protons, appearing as a singlet. |
Comparative Analysis: NMR vs. Alternative Techniques
While 1H NMR is exceptionally powerful, a multi-technique approach often provides the most comprehensive structural confirmation.[16]
Comparison of Analytical Techniques
| Technique | Information Provided for (4-Methyl-2-nitrophenoxy)acetic acid | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed C-H framework, proton connectivity, stereochemistry, and regiochemistry.[17] | Unambiguous structural assignment in solution; non-destructive.[17] | Requires larger sample amounts than MS; can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight (confirms molecular formula) and fragmentation patterns that can hint at structural motifs (e.g., loss of COOH). | Extremely high sensitivity; provides exact mass. | Cannot distinguish between isomers (e.g., (5-Methyl-2-nitrophenoxy)acetic acid); provides no stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of key functional groups: C=O (acid), O-H (acid), C-O (ether), C=C (aromatic), N-O (nitro). | Fast, simple, and requires minimal sample preparation. | Provides no information on the overall carbon skeleton or atomic connectivity.[17] |
| 13C NMR Spectroscopy | Information on the carbon skeleton; number of unique carbon environments. | Complements 1H NMR by providing direct information on the carbon backbone. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[18] |
| X-ray Crystallography | Precise 3D structure, including bond lengths, bond angles, and solid-state conformation. | Provides the absolute, unambiguous structure of a molecule. | Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.[17] |
Decision Logic for Structural Elucidation
Caption: A typical workflow integrating multiple analytical techniques.
Conclusion: An Indispensable Tool for Chemical Research
The comprehensive analysis of the 1H NMR spectrum of (4-Methyl-2-nitrophenoxy)acetic acid demonstrates the technique's profound capability to deliver detailed and definitive structural information. From meticulous sample preparation to the logical interpretation of chemical shifts, integrations, and coupling constants, 1H NMR provides a complete picture of the proton framework of a molecule.
While techniques like Mass Spectrometry and IR Spectroscopy offer crucial, complementary data regarding molecular formula and functional groups, they lack the detailed connectivity information that NMR provides. For researchers, scientists, and drug development professionals, mastering the principles and application of 1H NMR spectroscopy is not merely an academic exercise; it is a critical skill for accelerating research and ensuring the foundational integrity of their chemical discoveries.
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Deelchand, D. K., et al. (2015). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine, 28(5), 564-574. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). Retrieved from [Link]
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da Silva, J. C. C., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 270. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of [p-(p-Nitrophenoxy)phenyl]acetic Acid. Retrieved from [Link]
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Kwiecień, H., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(10), 3749-3761. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]
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Comparative Mass Spectrometry Profiling of C9H9NO5 Isomers
This guide provides a comparative technical analysis of the mass spectrometry fragmentation patterns for the molecular formula C9H9NO5 (MW 211.17). It focuses on differentiating two scientifically significant isomers relevant to drug discovery and natural product research: 5-Nitroapocynin (a synthetic NADPH oxidase inhibitor) and DIMBOA (a bioactive benzoxazinone).
Differentiating 5-Nitroapocynin vs. DIMBOA
Executive Summary: The C9H9NO5 Challenge
In drug development and metabolomics, the formula C9H9NO5 represents a critical isobaric pair that cannot be distinguished by low-resolution MS alone.
-
Candidate A: 5-Nitroapocynin (4-Hydroxy-3-methoxy-5-nitroacetophenone). A potent inhibitor of NADPH oxidase, often screened in anti-inflammatory drug discovery.
-
Candidate B: DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[1][2] A major hydroxamic acid phytochemical in Poaceae (maize/wheat) with antibiotic and antitumor properties.
This guide details the ESI-MS/MS fragmentation logic required to unambiguously identify these compounds. While both ionize in negative mode (
Chemical Profiles & Structural Logic[3][4]
| Feature | 5-Nitroapocynin | DIMBOA |
| Structure | Nitro-guaiacyl ketone (Aromatic) | Cyclic Hydroxamic Acid (Heterocyclic) |
| Key Functional Groups | Nitro ( | Hydroxamic acid ( |
| Ionization Preference | ESI Negative (Phenolic proton) | ESI Negative (Hydroxamic proton) |
| Precursor Ion ( | 210.040 [M-H]⁻ | 210.040 [M-H]⁻ |
| Primary Fragmentation Driver | Radical cleavage of Methyl group | Ring opening & Decarboxylation |
Experimental Protocol: LC-ESI-MS/MS Setup
To replicate the fragmentation data described below, ensure your system is calibrated to the following parameters. This protocol is "self-validating" by using the in-source fragmentation of the labile DIMBOA as a system suitability check.
System: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. Ionization: Electrospray Ionization (ESI) – Negative Mode.[3][4]
Step-by-Step Method:
-
Source Conditions:
-
Capillary Voltage: 2.5 kV (Negative mode to prevent discharge).
-
Desolvation Temp: 350°C (High temp ensures vaporization of polar hydroxamic acids).
-
Cone Voltage: 20 V (Keep low; DIMBOA is thermally labile and prone to in-source degradation).
-
-
Chromatography (Reverse Phase):
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Note: Acidic pH stabilizes the hydroxamic acid moiety of DIMBOA.
-
-
Collision Energy (CE) Ramp:
-
Acquire spectra at 10, 20, and 40 eV .
-
Validation: At 20 eV, DIMBOA should show a 1:1 ratio of parent (
210) to base fragment ( 164).
-
Fragmentation Pathway Analysis
Pathway A: 5-Nitroapocynin (Radical Driven)
The fragmentation of 5-nitroapocynin is characteristic of nitro-methoxyphenols.
-
Primary Event (
195): The most abundant product ion arises from the loss of a methyl radical ( , -15 Da) from the methoxy group. This generates a stable radical anion . -
Secondary Event (
165/164): Subsequent loss of (-30 Da) or (-46 Da) from the nitro group.-
Diagnostic: The peak at
195 is the Base Peak (100% intensity) at moderate collision energies.
-
Pathway B: DIMBOA (Rearrangement Driven)
DIMBOA fragmentation is driven by the instability of the benzoxazinone ring.
-
Primary Event (
164): The precursor ( 210) loses a neutral formate/formic acid equivalent or undergoes ring contraction involving the loss of (46 Da). -
Secondary Event (
149): The 164 ion further loses a methyl group (-15 Da) to form 149.-
Diagnostic:
164 is often the Base Peak . The transition is highly specific to the benzoxazinone core.
-
Visualization of Signaling Pathways (Graphviz)
The following diagram contrasts the fragmentation trees. Note the divergence point immediately after the precursor ion.
Caption: Comparative fragmentation trees for C9H9NO5 isomers in ESI negative mode. Red path indicates radical-driven methyl loss (5-Nitroapocynin); Blue path indicates heterocyclic ring contraction (DIMBOA).
Diagnostic Comparison Table
Use this table to interpret your MS/MS spectra.
| Parameter | 5-Nitroapocynin | DIMBOA |
| Base Peak (100%) | ||
| Major Neutral Loss | Methyl radical (-15 Da) | Formic acid equivalent (-46 Da) |
| Secondary Fragments | ||
| Mechanism Type | Radical cleavage (Odd-electron product) | Rearrangement/Elimination (Even-electron product) |
| Retention Time (C18) | Later eluting (More hydrophobic) | Earlier eluting (Polar hydroxamic acid) |
References
-
Acta Crystallographica. (2009). 4-Hydroxy-3-methoxy-5-nitroacetophenone. Retrieved from [Link] (Verifies structure and EI fragmentation of 5-nitroapocynin).
-
Journal of Mass Spectrometry. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Retrieved from [Link] (Authoritative source for DIMBOA fragmentation mechanisms).
-
Molecules. (2024). In Silico Mass Spectrometric Fragmentation and LC-MS/MS Betalainic Fingerprinting. Retrieved from [Link] (Reference for Betalamic acid and related C9H9NO5 metabolites).
-
PubChem. (2025).[6] Compound Summary: 5-Nitroapocynin. Retrieved from [Link].
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Methyl-2-nitrophenoxy)acetic Acid
This guide provides a detailed protocol for the safe and compliant disposal of (4-Methyl-2-nitrophenoxy)acetic acid. As laboratory professionals, our responsibility extends beyond the bench to ensure that chemical waste is managed in a manner that protects both individuals and the environment. This document is designed to provide you with the necessary information to handle the disposal of this specific compound with confidence and scientific integrity.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
Given these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this chemical.
Personal Protective Equipment (PPE) and Safe Handling
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[6] | To minimize the risk of skin contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation.[6] | To prevent inhalation of the compound, which could lead to respiratory tract irritation. |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling (4-Methyl-2-nitrophenoxy)acetic acid.[7][8]
Waste Segregation and Incompatibility
Proper segregation of chemical waste is critical to prevent dangerous reactions. (4-Methyl-2-nitrophenoxy)acetic acid should not be mixed with incompatible chemicals.
Key Incompatibilities:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizing agents as this may lead to an exothermic reaction or ignition.[6][9]
-
Strong Bases: Incompatible with strong bases.[4]
-
Nitric Acid: Do not mix with nitric acid, as the heat from an oxidation reaction with the organic components could be sufficient to cause a fire.[10][11]
For a more extensive list of incompatible materials, always consult the Safety Data Sheet of any chemical you are working with.
Disposal Workflow: From Bench to Final Disposition
The following workflow provides a step-by-step guide for the proper disposal of (4-Methyl-2-nitrophenoxy)acetic acid waste.
Caption: Workflow for the disposal of (4-Methyl-2-nitrophenoxy)acetic acid.
Step-by-Step Protocol:
-
Waste Collection: Collect all waste containing (4-Methyl-2-nitrophenoxy)acetic acid in a designated, leak-proof container.[12] The container should be made of a material compatible with the chemical, such as polyethylene or polypropylene.[6]
-
Labeling: As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste" and the full chemical name: "(4-Methyl-2-nitrophenoxy)acetic acid".[11][12] Include the approximate concentrations and any other components in the waste stream.
-
Storage: Keep the waste container sealed except when adding more waste.[12] Store it in a designated hazardous waste storage area, away from incompatible materials.[11]
-
Disposal Request: Once the container is full, or if the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[12][13] Do not dispose of this chemical down the drain or in regular trash.[6][12]
-
Final Disposition: The EHS department will then manage the waste according to local, state, and federal regulations. The most common method of disposal for this type of organic chemical waste is incineration in a licensed facility.[3][6]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.[6]
-
Containment: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[3][6] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[14]
-
Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly.
Major Spills:
-
Evacuate: Evacuate the area immediately.
-
Alert Emergency Responders: Contact your institution's EHS or emergency response team and provide them with the location and nature of the hazard.[6]
-
Restrict Access: Prevent entry to the affected area.
Caption: Decision-making workflow for spill response.
Empty Container Management
Empty containers that once held (4-Methyl-2-nitrophenoxy)acetic acid must also be disposed of properly.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste.[12] For containers that held highly toxic chemicals, the first three rinses should be collected as hazardous waste.[12]
-
Final Disposal: Once properly rinsed and air-dried, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.
Regulatory Considerations
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While (4-Methyl-2-nitrophenoxy)acetic acid is not specifically listed by name as a hazardous waste, it would likely be classified as such based on its characteristics (e.g., toxicity).[15][16] It is the responsibility of the waste generator to make this determination.[4] Always consult your local and institutional regulations to ensure full compliance.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet for (4-Methylphenoxy)acetic acid.
- Santa Cruz Biotechnology. 4-Nitrophenylacetic acid Safety Data Sheet.
- ChemScene. (2024, March 14). Safety Data Sheet for 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
- TCI Chemicals. (2025, February 13). Safety Data Sheet for 2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid.
- Carl ROTH. Safety Data Sheet: Acetic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 4-Chloro-2-methylphenoxyacetic acid.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for (2-Methylphenoxy)acetic acid.
- CDH Fine Chemical. p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. Safety Data Sheet for Acetic acid.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
- TR-50 Precipitant. (2006, September 22).
- Technion Israel Institute of Technology. Chemical Waste Management Guide.
- Purdue University. Hazardous Waste Disposal. Retrieved from Purdue University Environmental Health and Safety.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Nitrophenylacetic acid.
- Fisher Scientific. (2011, December 15). Safety Data Sheet for 3,4-Methylenedioxyacetophenone.
- Utah State University. Incompatible Chemicals. Retrieved from Utah State University Office of Research Environmental Health and Safety.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- University of Tennessee Institute of Agriculture. Hazardous Waste Guide.
- St. Olaf College. List of Incompatible Chemicals – Laboratory Safety.
- Unknown.
- Unknown.
- Princeton University. Chemical Incompatibility Chart.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
- Unknown. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
- New Mexico Environment Department. (2024, December 11). Fact Sheet regulation updates PN 25-06.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
